molecular formula C14H11Cl2NO3 B5739719 N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide

Cat. No. B5739719
M. Wt: 312.1 g/mol
InChI Key: WDTITYMYYRYYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide, also known as AH7614, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the modulation of the immune response. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide can also be easily synthesized and purified. However, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for further research on N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide. One direction is to investigate the potential of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide in more detail, including its interaction with HDACs and PKC. Additionally, further studies are needed to determine the safety and potential side effects of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide.

Synthesis Methods

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide can be synthesized through a multi-step process starting with 2-chlorophenol and 5-chloro-2-nitrophenol. The nitro group is reduced to an amino group, and the resulting compound is then reacted with 2-chlorophenoxyacetic acid to form N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function. In immunology, N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-9-5-6-12(18)11(7-9)17-14(19)8-20-13-4-2-1-3-10(13)16/h1-7,18H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTITYMYYRYYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide

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